4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide
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Overview
Description
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with morpholine and piperidine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide typically involves the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of toluene to form 4-methylbenzenesulfonyl chloride.
Introduction of the Piperidine Group: The piperidine moiety is introduced via a nucleophilic substitution reaction with 4-methylbenzenesulfonyl chloride.
Formation of the Morpholine Derivative: The morpholine group is then added through a condensation reaction with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-methyl-N-(2-methyl-1-oxo-thiomorpholin-4-yl)-benzenesulfonamide
Uniqueness
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(piperidin-1-yl)ethylidene]benzenesulfonamide is unique due to the presence of both morpholine and piperidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-yl-2-piperidin-1-ylethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-16-5-7-17(8-6-16)25(22,23)19-18(21-11-13-24-14-12-21)15-20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSHCQFKTZBENX-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCCC2)/N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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